molecular formula C14H15NO5 B1358950 trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-78-8

trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No. B1358950
M. Wt: 277.27 g/mol
InChI Key: LSQLVYQCTSAFJE-CMPLNLGQSA-N
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Description

“trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-78-8 and a linear formula of C14H15NO5 . The compound is not chirally pure and contains a mixture of enantiomers .


Molecular Structure Analysis

The IUPAC name of the compound is (1R,2S)-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid . The InChI code is 1S/C14H15NO5/c16-13(8-10-2-1-3-12(10)14(17)18)9-4-6-11(7-5-9)15(19)20/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 .

Scientific Research Applications

  • Photochemical Reactions : The photochemical reaction of compounds similar to trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, such as ethyl 2-oxo-1-cyclohexanecarboxylate, in various alcohols results in the formation of ω-alkoxycarbonyl esters. This study highlights the potential application of these compounds in photochemical synthesis processes (Tokuda, Watanabe, & Itoh, 1978).

  • Structural Analysis : X-ray methods have been used to determine the structure and conformation of compounds like cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which is essential in material science and organic synthesis (Korp, Bernal, & Fuchs, 1983).

  • Stereoselective Syntheses : Research has been conducted on the stereoselective synthesis of 1,2-dialkyl-1-phenyl cyclopentanes, which involves intramolecular carbolithiation of olefins. This study is significant for the development of methods for stereoselective organic synthesis (Krief, Kenda, Maertens, & Remacle, 1996).

  • High-Performance Liquid Chromatography : A method has been developed for the separation of isomers of similar compounds, like cis- and trans-2-amino-cyclopentane-1-carboxylic acids, using pre-column derivatization. This technique is crucial for the separation and analysis of complex mixtures in chemistry and biochemistry (Péter & Fülöp, 1995).

  • Conformational Analysis : DFT calculations have been used to investigate the conformational preferences of analogous compounds like 1-amino-2-phenylcyclopentane-1-carboxylic acid. This kind of research is significant for understanding the molecular behavior of these compounds, which is essential in material science and pharmaceutical chemistry (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).

properties

IUPAC Name

(1R,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(8-10-2-1-3-12(10)14(17)18)9-4-6-11(7-5-9)15(19)20/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQLVYQCTSAFJE-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151062
Record name rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-78-8
Record name rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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